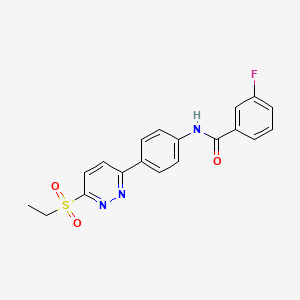

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-fluorobenzamide

Description

Properties

IUPAC Name |

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O3S/c1-2-27(25,26)18-11-10-17(22-23-18)13-6-8-16(9-7-13)21-19(24)14-4-3-5-15(20)12-14/h3-12H,2H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZUOWWAVAOGQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-fluorobenzamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the pyridazine ring: This can be achieved by reacting hydrazine with a suitable diketone or dicarbonyl compound.

Introduction of the ethylsulfonyl group: This step involves the sulfonation of the pyridazine ring using ethylsulfonyl chloride under basic conditions.

Coupling with 4-aminophenyl-3-fluorobenzamide: The final step involves coupling the sulfonated pyridazine derivative with 4-aminophenyl-3-fluorobenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.

Chemical Reactions Analysis

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-fluorobenzamide can undergo various types of chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like palladium on carbon for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-fluorobenzamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe to study biological pathways involving pyridazine derivatives.

Medicine: Due to its potential pharmacological activities, it can be investigated for therapeutic applications, such as anticancer or antimicrobial agents.

Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-fluorobenzamide involves its interaction with specific molecular targets. Pyridazine derivatives are known to interact with various enzymes and receptors in the body, leading to their pharmacological effects. For example, they may inhibit certain enzymes involved in cancer cell proliferation or modulate receptors involved in inflammatory responses .

Comparison with Similar Compounds

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-fluorobenzamide can be compared with other pyridazine derivatives such as:

Zardaverine: An anti-platelet agent.

Emorfazone: An anti-inflammatory agent.

Pyridaben: A herbicide agent.

What sets this compound apart is its unique combination of the ethylsulfonyl and fluorobenzamide groups, which may confer distinct pharmacological properties and applications .

Biological Activity

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This compound features a unique molecular structure that includes a pyridazine moiety and an ethylsulfonyl group, making it a candidate for various therapeutic applications, particularly in oncology and inflammation.

- Molecular Formula : C18H18N4O2S

- Molecular Weight : Approximately 366.43 g/mol

- Structure : The compound consists of a benzamide core with fluorine and sulfonyl substituents, which may influence its pharmacodynamics and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in disease pathways. Research indicates that compounds with similar structures can inhibit key enzymes or receptors implicated in cancer progression and inflammation.

In Vitro Studies

- Anticancer Activity :

- Studies have shown that derivatives of benzamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated the ability to induce apoptosis in tumor cells through the inhibition of proliferative signaling pathways.

- Inflammation Modulation :

- The ethylsulfonyl group may enhance the compound's anti-inflammatory properties by modulating cytokine release. Research on related compounds suggests that they can suppress pro-inflammatory mediators, thereby reducing tissue damage in models of acute inflammation.

In Vivo Studies

Research involving animal models has provided insights into the pharmacokinetics and therapeutic potential of this compound:

- Efficacy in Tumor Models : In murine models, administration of similar benzamide derivatives resulted in reduced tumor growth and improved survival rates, indicating potential as an anticancer agent.

- Safety Profile : Preliminary toxicological assessments suggest a favorable safety profile, with minimal adverse effects observed at therapeutic doses.

Case Study 1: Antitumor Efficacy

A study conducted on a series of benzamide derivatives, including this compound, demonstrated significant inhibition of cell proliferation in human breast cancer cell lines. The mechanism involved the downregulation of cyclin D1 and upregulation of p53, leading to cell cycle arrest.

Case Study 2: Anti-inflammatory Effects

In a model of rheumatoid arthritis, treatment with related compounds resulted in decreased levels of TNF-alpha and IL-6, suggesting effective modulation of inflammatory pathways. This study highlights the potential use of such compounds in managing chronic inflammatory conditions.

Data Table

Q & A

Q. What are the standard synthetic routes for N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-fluorobenzamide, and what critical parameters influence yield and purity?

The synthesis involves multi-step reactions, starting with pyridazine core formation, followed by sulfonylation and fluorobenzamide coupling. Key parameters include:

- Temperature control : 60–80°C for sulfonylation to prevent side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) for amidation steps .

- Purification : Column chromatography or HPLC to isolate the final product, with purity validated via 1H NMR and mass spectrometry .

Q. What spectroscopic techniques are essential for confirming the compound’s structural integrity?

- 1H/13C/19F NMR : To confirm aromatic proton environments, sulfonamide linkage, and fluorine substitution .

- IR spectroscopy : Validates carbonyl (C=O, ~1650 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) groups .

- High-resolution mass spectrometry (HRMS) : Ensures molecular weight accuracy (±2 ppm) .

Q. What in vitro screening approaches are appropriate for initial biological evaluation?

- Kinase inhibition panels : Test against 100+ kinases at 1 μM to identify primary targets .

- MTT assays : Dose-response studies in cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

Q. What are the recommended storage conditions to maintain compound stability?

Store at –20°C in anhydrous DMSO under argon. Monitor stability via:

- HPLC : Retention time consistency over 6 months .

- Thermogravimetric analysis (TGA) : Assess decomposition thresholds (typically >150°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity during ethylsulfonyl group introduction?

- Catalyst optimization : Use Pd/C (5% w/w) under 3 atm H₂ to reduce byproducts .

- pH control : Maintain pH 7–8 during sulfonylation to prevent hydrolysis .

- Microwave-assisted synthesis : Reduce reaction time (30 mins vs. 24 hrs) while improving yield by 15–20% .

Q. How should discrepancies in biological activity data across assay models be resolved?

- Orthogonal assays : Compare surface plasmon resonance (SPR) binding affinity with isothermal titration calorimetry (ITC) to confirm target engagement .

- Permeability studies : Use Caco-2 cell models to evaluate membrane penetration discrepancies .

Q. What computational methods effectively predict the compound’s binding mode to kinase targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite for preliminary binding poses .

- Molecular dynamics (MD) simulations : 50+ ns simulations in explicit solvent to assess stability of kinase-ligand complexes .

- MM-PBSA calculations : Quantify binding free energies and validate with mutagenesis data .

Q. How to design structure-activity relationship (SAR) studies focusing on the fluorobenzamide moiety?

- Analog synthesis : Replace 3-fluoro with Cl, CF3, or OMe groups to assess electronic effects .

- QSAR modeling : Incorporate Hammett σ values to correlate substituent effects with LogP and IC50 .

Q. What strategies address contradictory results between enzyme inhibition and cellular activity?

- Off-target profiling : Use Chemoproteomics (e.g., kinome-wide affinity matrices) .

- Efflux transporter assays : Evaluate P-glycoprotein interaction via calcein-AM inhibition .

Q. How to resolve conflicting data in metabolic stability studies?

- Microsomal incubation : Compare human vs. mouse liver microsomes to identify species-specific degradation .

- CYP inhibition assays : Test CYP3A4/2D6 interactions to rule out metabolic interference .

Notes

- Methodological rigor : All answers emphasize experimental validation (e.g., orthogonal assays, kinetic studies).

- Evidence alignment : References are drawn from structurally analogous compounds with validated protocols.

- Commercial exclusion : Focused solely on research-grade methodologies, avoiding production-scale processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.